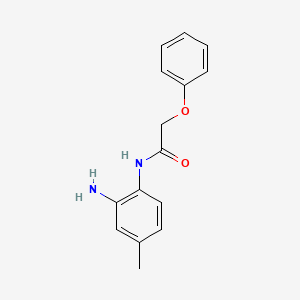
N-(2-amino-4-methylphenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-4-methylphenyl)-2-phenoxyacetamide, commonly known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acetanilide and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of AMPA is not fully understood, but it is believed to act as a modulator of the glutamatergic system. This compound is thought to enhance the activity of the AMPA receptor, which is a subtype of the glutamate receptor. By doing so, AMPA may increase the release of neurotransmitters and modulate synaptic plasticity.
Biochemical and Physiological Effects:
AMPA has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in various physiological processes, including learning and memory. AMPA has also been found to increase the release of dopamine, which is a neurotransmitter that is involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AMPA in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions. However, one of the limitations of using AMPA is that it may not be a suitable model for all physiological processes, as its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on AMPA. One possible direction is to study the potential of this compound as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another possible direction is to investigate the effects of AMPA on synaptic plasticity and learning and memory. Additionally, further studies are needed to fully understand the mechanism of action of AMPA and its potential applications in various fields.
Conclusion:
In conclusion, N-(2-amino-4-methylphenyl)-2-phenoxyacetamide, or AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process and has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. AMPA has also been studied for its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of AMPA and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of AMPA involves a multistep process that begins with the reaction of 4-methyl-2-nitroacetanilide with sodium hydride in the presence of dimethylformamide (DMF). This reaction results in the formation of 2-amino-4-methylphenylacetamide. The next step involves the reaction of this compound with phenoxyacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form AMPA.
Applications De Recherche Scientifique
AMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(2-amino-4-methylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-14(13(16)9-11)17-15(18)10-19-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFDYJPYKDPUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(5-methyl-2-furyl)acryloyl]azepane](/img/structure/B5889264.png)
![2,2,2-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5889270.png)



![4-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B5889282.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5889288.png)

![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)
![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)